molecular formula C19H18N2O3S B11098468 4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate

4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate

Cat. No.: B11098468
M. Wt: 354.4 g/mol
InChI Key: KYYPZVHXHQPXLD-SRZZPIQSSA-N
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Description

4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate is a complex organic compound that features a benzothiophene core, a cyano group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between the benzothiophene derivative and an amine.

    Attachment of the Methoxyphenyl Acetate Moiety: The final step involves esterification to attach the methoxyphenyl acetate group to the imino-benzothiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Selection of Catalysts: Catalysts may be used to enhance reaction rates and selectivity.

    Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize efficiency.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, other substituted phenyl acetates.

Scientific Research Applications

4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: The compound is explored for its potential use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The cyano group and imino moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl benzoate
  • 4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl 2-chlorobenzoate
  • 4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

[4-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C19H18N2O3S/c1-12(22)24-16-8-7-13(9-17(16)23-2)11-21-19-15(10-20)14-5-3-4-6-18(14)25-19/h7-9,11H,3-6H2,1-2H3/b21-11+

InChI Key

KYYPZVHXHQPXLD-SRZZPIQSSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OC

Origin of Product

United States

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